molecular formula C13H17NO2 B1285031 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine CAS No. 955314-95-1

3-Benzo[1,3]dioxol-5-ylmethyl-piperidine

Cat. No. B1285031
Key on ui cas rn: 955314-95-1
M. Wt: 219.28 g/mol
InChI Key: JGIVRLDNRBEOHY-UHFFFAOYSA-N
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Patent
US07754719B2

Procedure details

1.40 g (4.5 mmol) of (+)-3-benzo[1,3]dioxol-5-ylmethyl-1-benzyl-piperidine is dissolved in 35 ml MeOH and 1 ml AcOH and hydrogenated over Pd/C 10% (0.3 g) for 2 d until hydrogen absorption is complete. The mixture is filtered over Celite®, and the filtrate is evaporated, diluted with CH2Cl2, washed with sat. aq. Na2CO3 solution and evaporated to give (+)-3-benzo[1,3]dioxol-5-ylmethyl-piperidine ([α]Drt=5.90 (c=0.5, DMSO)) which is used without further purification.
Name
(+)-3-benzo[1,3]dioxol-5-ylmethyl-1-benzyl-piperidine
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][CH:11]3[CH2:16][CH2:15][CH2:14][N:13](CC4C=CC=CC=4)[CH2:12]3)=[CH:9][C:4]=2[O:3][CH2:2]1>CO>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][CH:11]3[CH2:16][CH2:15][CH2:14][NH:13][CH2:12]3)=[CH:9][C:4]=2[O:3][CH2:2]1

Inputs

Step One
Name
(+)-3-benzo[1,3]dioxol-5-ylmethyl-1-benzyl-piperidine
Quantity
1.4 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)CC2CN(CCC2)CC2=CC=CC=C2
Name
Quantity
35 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1 ml AcOH and hydrogenated over Pd/C 10% (0.3 g) for 2 d until hydrogen absorption
Duration
2 d
FILTRATION
Type
FILTRATION
Details
The mixture is filtered over Celite®
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2
WASH
Type
WASH
Details
washed with sat. aq. Na2CO3 solution
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)CC2CNCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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